molecular formula C18H17N7O3 B2887690 N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide CAS No. 1396758-71-6

N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide

Cat. No. B2887690
CAS RN: 1396758-71-6
M. Wt: 379.38
InChI Key: KFVOSSQSIATHOR-UHFFFAOYSA-N
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Description

“N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide” is a complex organic compound. It contains several functional groups, including a pyridine ring, a piperazine ring, a carbonyl group, an oxazole ring, and a pyrazine ring .


Molecular Structure Analysis

The molecule likely has a complex 3D structure due to the presence of multiple rings. The carbonyl groups could be antiperiplanar, and there might be intermolecular hydrogen bonding .


Chemical Reactions Analysis

The compound, due to its various functional groups, could potentially undergo a variety of chemical reactions, such as nucleophilic substitution at the carbonyl group or electrophilic substitution on the aromatic rings .

Scientific Research Applications

Anti-tuberculosis Activity

Research has demonstrated the synthesis and in vivo activity of novel compounds, including those structurally related to N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide, against Mycobacterium tuberculosis. These compounds showed activity comparable to that of known drugs, indicating their potential as anti-tuberculosis agents (Shindikar & Viswanathan, 2005). Further, the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been evaluated for their anti-tubercular activity, showing significant activity against Mycobacterium tuberculosis H37Ra (Srinivasarao et al., 2020).

Antimicrobial and Antifungal Activities

A series of new piperazine and triazolo-pyrazine derivatives were synthesized and their antimicrobial activity evaluated against various bacterial and fungal strains. This research underscores the compound's potential application in developing antimicrobial agents (Patil et al., 2021).

Enabling Methods for Automated Synthesis

Research has also focused on enabling methods for the automated flow preparation of piperazine-2-carboxamide, demonstrating the potential for efficient synthesis processes of related compounds. This work emphasizes the importance of technological advancements in the synthesis of complex organic molecules (Ingham et al., 2014).

Heterocyclic Synthesis

The compound plays a role in the synthesis of heterocyclic compounds, such as pyridine, piperidine, and piperazine derivatives, which are crucial in the development of pharmaceuticals. These activities highlight the compound's versatility in contributing to the discovery and development of new therapeutic agents (Higasio & Shoji, 2001).

Piperazine Synthesis Advances

Recent advancements in the synthesis of piperazine derivatives, including methods for constructing carbon-substituted piperazines, further demonstrate the compound's significance in medicinal chemistry. These methods contribute to the broader application of piperazine derivatives in drug discovery and development (Gettys, Ye, & Dai, 2017).

Future Directions

The future research directions could involve studying the biological activity of this compound, optimizing its synthesis, and investigating its potential applications in medicine or other fields .

properties

IUPAC Name

N-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O3/c26-16(13-11-19-5-6-20-13)23-18-22-14(12-28-18)17(27)25-9-7-24(8-10-25)15-3-1-2-4-21-15/h1-6,11-12H,7-10H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVOSSQSIATHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=COC(=N3)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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